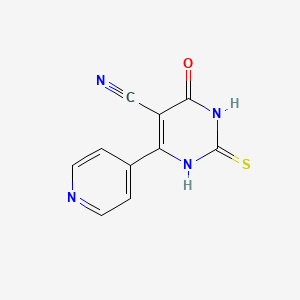
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide, also known as IPDMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. IPDMB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been implicated in various diseases, including cancer and neurodegenerative disorders.
作用机制
The mechanism of action of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide involves the inhibition of PARP, which is an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can trigger cell death in cancer cells. In addition, inhibition of PARP has been shown to have neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to have significant biochemical and physiological effects in various studies. In cancer cells, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to reduce oxidative stress and inflammation, which are key factors in disease progression. In addition, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to have cardioprotective effects, reducing damage caused by ischemia-reperfusion injury.
实验室实验的优点和局限性
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, including its potency and specificity for PARP inhibition. It has also been shown to have low toxicity in animal studies, making it a safe candidate for further development. However, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has limitations in terms of its solubility and stability, which can affect its efficacy and bioavailability.
未来方向
There are several future directions for the development of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide. One potential area of research is the combination of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide with other drugs, such as chemotherapy agents, to enhance its therapeutic effects. Another area of research is the development of more stable and soluble formulations of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide, which can improve its bioavailability and efficacy. Finally, further studies are needed to investigate the potential applications of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide in other diseases, such as autoimmune and metabolic disorders.
In conclusion, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide is a promising compound with potential therapeutic applications in various diseases. Its ability to inhibit PARP has been shown to have significant effects in cancer, neurodegenerative diseases, and cardiovascular diseases. Further research is needed to fully understand the potential of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide and to develop more effective formulations for clinical use.
合成方法
The synthesis of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoic acid with 5-iodo-2-pyridinecarboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is then treated with ammonium hydroxide to yield N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide. The synthesis of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been optimized to produce high yields and purity, making it suitable for research and development.
科学研究应用
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. Its ability to inhibit PARP has been shown to have significant effects in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-(5-iodopyridin-2-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O3/c1-19-11-5-3-9(7-12(11)20-2)14(18)17-13-6-4-10(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCODUWYZAJDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodopyridin-2-yl)-3,4-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

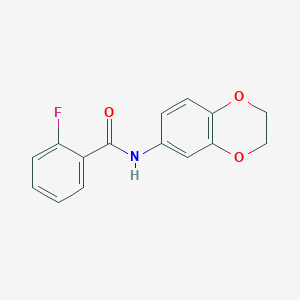
![N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B5122753.png)
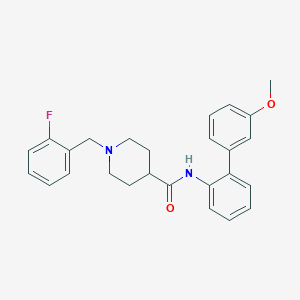
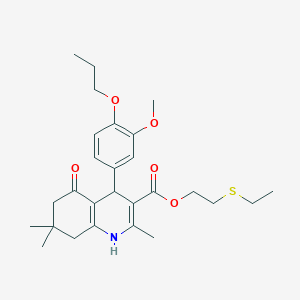
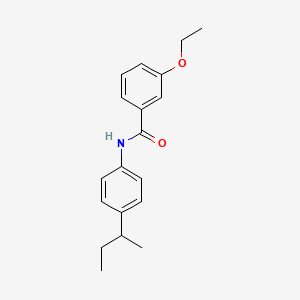
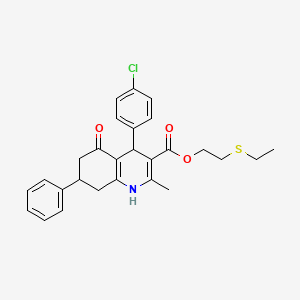
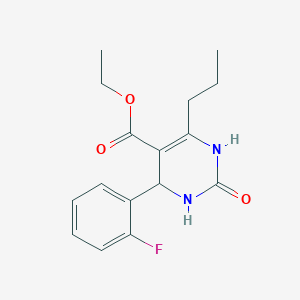
![2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid](/img/structure/B5122795.png)
![ethyl 2-(5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5122813.png)
![N-[amino(imino)methyl]-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5122819.png)
![6-ethyl-3,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5122822.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5122825.png)
![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)
